molecular formula C12H16BrN3O B5877582 4-bromo-N-(4-methyl-1-piperazinyl)benzamide

4-bromo-N-(4-methyl-1-piperazinyl)benzamide

Cat. No. B5877582
M. Wt: 298.18 g/mol
InChI Key: XRBZKZHIHABNMP-UHFFFAOYSA-N
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Description

4-bromo-N-(4-methyl-1-piperazinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BMB and is a member of the benzamide family of compounds. BMB is a white crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of BMB is not fully understood, but it is thought to work by inhibiting specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. BMB also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is important for cell survival and growth.
Biochemical and Physiological Effects:
BMB has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. BMB also inhibits angiogenesis, the formation of new blood vessels, which is necessary for tumor growth. In addition, BMB has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BMB in lab experiments is its high yield and cost-effectiveness. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, BMB has low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on BMB. One area of focus is optimizing its therapeutic potential for cancer treatment. This includes investigating its efficacy in combination with other anticancer drugs and identifying specific cancer types that are most responsive to BMB. Another area of focus is exploring its potential for treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. This includes investigating its ability to cross the blood-brain barrier and identifying specific mechanisms of action in the brain. Overall, BMB has significant potential for therapeutic applications and warrants further investigation.

Synthesis Methods

The synthesis of BMB involves the reaction of 4-bromoaniline and 4-methylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BMB. The yield of the reaction is typically high, making it a cost-effective method for producing BMB.

Scientific Research Applications

BMB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. BMB has also been found to have neuroprotective effects, preventing neuronal damage and promoting regeneration.

properties

IUPAC Name

4-bromo-N-(4-methylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-15-6-8-16(9-7-15)14-12(17)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBZKZHIHABNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(4-methylpiperazin-1-yl)benzamide

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